REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([OH:9])[C:6]([O:10][CH3:11])=[CH:5][C:3]=1[OH:4].[K+].[Br-]>O.C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3](=[O:4])[CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1 |f:1.2|
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Name
|
( s )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaIO4
|
Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC1=C(O)C=C(C(=C1)O)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction immediately turned dark
|
Type
|
WAIT
|
Details
|
became orange over a period of time
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion extracted with CHCl3 (1×30 mL)
|
Type
|
WASH
|
Details
|
The combined CHCl3 portion was washed with brine (1×30 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through cotton
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a mustard yellow solid (4.0 g, 100%, pure by TLC)
|
Type
|
CUSTOM
|
Details
|
Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt)
|
Type
|
CUSTOM
|
Details
|
yielded orange needles (43 mg, 86% recovery)
|
Type
|
CUSTOM
|
Details
|
lit 190°-191° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(C=C(C(C1)=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |